(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
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Overview
Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a complex organic compound that features a combination of benzodioxole, thiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole with benzodioxole derivatives, followed by the introduction of the acrylonitrile group through a Knoevenagel condensation reaction with thiophene-2-carbaldehyde. The reaction conditions often include the use of a base such as piperidine and solvents like ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile: Similar structure but with a furan ring instead of a thiophene ring.
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(pyridin-2-yl)acrylonitrile: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties, making it suitable for applications in organic electronics.
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S2/c18-8-12(6-13-2-1-5-22-13)17-19-14(9-23-17)11-3-4-15-16(7-11)21-10-20-15/h1-7,9H,10H2/b12-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPSPWFPPPHKKY-WUXMJOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CS4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CS4)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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